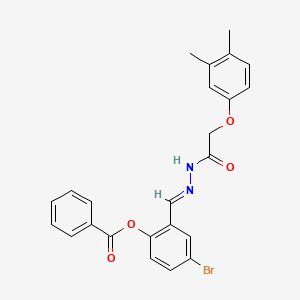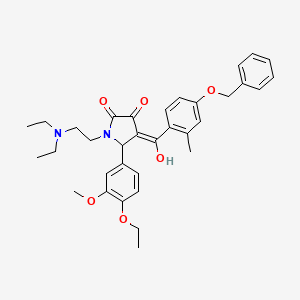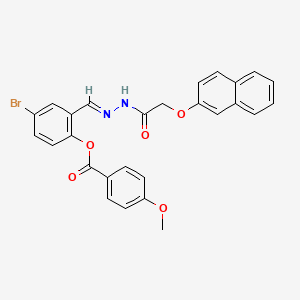![molecular formula C32H29N5O4S B12027077 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027077.png)
N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida es un complejo compuesto orgánico con aplicaciones potenciales en varios campos como la química medicinal, la farmacología y la ciencia de materiales. Este compuesto presenta una estructura única que incluye un grupo benciloxifenilo, un anillo triazol y una porción sulfanilacetohidrazida, lo que lo convierte en un tema de interés para los investigadores que exploran nuevos agentes terapéuticos y materiales funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N'-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida generalmente implica un proceso de varios pasos:
Formación del anillo triazol: El anillo triazol se sintetiza a través de una reacción de ciclización que involucra precursores apropiados como derivados de hidracina y ácidos fenil acéticos sustituidos en condiciones ácidas o básicas.
Introducción del grupo benciloxifenilo: Este paso involucra la reacción del intermedio triazol con un derivado de benciloxibenzaldehído, generalmente en condiciones de reflujo en presencia de un catalizador adecuado.
Formación de la porción hidrazida: El paso final incluye la condensación del intermedio con un derivado de acetohidrazida, a menudo facilitada por calentamiento y el uso de agentes deshidratantes.
Métodos de producción industrial
La producción industrial de este compuesto probablemente seguiría rutas sintéticas similares, pero a una escala mayor, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de sistemas de síntesis y purificación automatizados sería esencial para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfanil, lo que lleva a la formación de sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo triazol o al grupo benciloxifenilo, alterando potencialmente las propiedades electrónicas del compuesto.
Reactivos y condiciones comunes
Agentes oxidantes: Peróxido de hidrógeno, ácido m-cloroperbenzoico.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Reactivos de sustitución: Halógenos, agentes alquilantes, agentes nitrantes.
Productos principales
Productos de oxidación: Sulfoxidos, sulfonas.
Productos de reducción: Derivados triazólicos reducidos, derivados benciloxifenilo desoxigenados.
Productos de sustitución: Derivados aromáticos halogenados, alquilados o nitrados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se estudia por su potencial como bloque de construcción en la síntesis de moléculas más complejas. Su estructura única permite varias modificaciones, lo que lo convierte en un intermedio versátil en la síntesis orgánica.
Biología
Biológicamente, N'-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida ha mostrado promesa en estudios preliminares como agente antimicrobiano y anticancerígeno. Su capacidad para interactuar con macromoléculas biológicas lo convierte en un candidato para el desarrollo de fármacos.
Medicina
En medicina, el compuesto se está explorando por sus posibles efectos terapéuticos. Su anillo triazol es conocido por su bioactividad, y la estructura general del compuesto sugiere que podría inhibir enzimas o receptores específicos involucrados en las vías de la enfermedad.
Industria
Industrialmente, este compuesto podría utilizarse en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas. Su estructura química única permite el diseño de materiales con funcionalidades personalizadas.
Mecanismo De Acción
El mecanismo de acción de N'-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida involucra su interacción con objetivos moleculares como enzimas y receptores. El anillo triazol puede unirse a iones metálicos o sitios activos de enzimas, inhibiendo su actividad. El grupo benciloxifenilo puede interactuar con bolsillos hidrofóbicos en proteínas, mejorando la afinidad de unión. La porción sulfanilacetohidrazida puede formar enlaces de hidrógeno con residuos de aminoácidos, estabilizando el complejo compuesto-proteína.
Comparación Con Compuestos Similares
Compuestos similares
- N'-{(E)-[4-(benciloxi)-3-metoxifenil]metilideno}-2-{[4-(4-etoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
- N'-{(E)-[3-(benciloxi)-4-metoxifenil]metilideno}-2-{[4-(4-etoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida
Unicidad
La singularidad de N'-{(E)-[4-(benciloxi)fenil]metilideno}-2-{[4,5-bis(4-metoxifenil)-4H-1,2,4-triazol-3-il]sulfanil}acetohidrazida radica en su combinación específica de grupos funcionales, que le confieren propiedades químicas y biológicas distintas. En comparación con compuestos similares, puede exhibir diferentes afinidades de unión, reactividad y bioactividad, lo que lo convierte en un compuesto valioso para futuras investigaciones y desarrollo.
Propiedades
Fórmula molecular |
C32H29N5O4S |
|---|---|
Peso molecular |
579.7 g/mol |
Nombre IUPAC |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C32H29N5O4S/c1-39-27-16-10-25(11-17-27)31-35-36-32(37(31)26-12-18-28(40-2)19-13-26)42-22-30(38)34-33-20-23-8-14-29(15-9-23)41-21-24-6-4-3-5-7-24/h3-20H,21-22H2,1-2H3,(H,34,38)/b33-20+ |
Clave InChI |
XBUYVQZSSIDUEH-FMFFXOCNSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=CC=C(C=C4)OCC5=CC=CC=C5 |
SMILES canónico |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=CC=C(C=C4)OCC5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12027015.png)

![2-((4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide](/img/structure/B12027029.png)


![ethyl 2-[2-(3-bromophenyl)-3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12027054.png)
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide](/img/structure/B12027056.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(1H-indazol-6-yl)acetamide](/img/structure/B12027061.png)
![2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12027063.png)
![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3E)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12027072.png)

